Cas no 95-15-8 (Thianaftene)

Thianaftene structure
Thianaftene structure
商品名:Thianaftene
CAS番号:95-15-8
MF:C8H6S
メガワット:134.198240756989
MDL:MFCD00005864
CID:34780
PubChem ID:24861944

Thianaftene 化学的及び物理的性質

名前と識別子

    • Thianaphthene
    • 1-Benzothiophene
    • Thionaphthene
    • benzo(b)thiophene
    • thionaphthen
    • Benzo[b]thiophene
    • 1-BENZOTHIOPHEN
    • Benzothiophene
    • 1-Thiaindene
    • BBT
    • benzothiofuran
    • Benzothiophen
    • BZT
    • Thianaphtene
    • thianaphthalene
    • Thianaphthen
    • Thianapthene
    • 2,3-Benzothiophene
    • NSC 47196
    • 11095-43-5
    • NSC-47196
    • NSC47196
    • 1Thiaindene
    • EINECS 202-395-7
    • MFCD00005864
    • UNII-073790YQ2G
    • A845195
    • Thianaphthene, 95%
    • benzo[b]-thiophene
    • CHEBI:35858
    • NS00020042
    • CS-D1193
    • BDBM50167948
    • Q-100899
    • F0001-2267
    • B0093
    • AI3-15523
    • STK053859
    • hydrobenzothiophene
    • CHEBI:35857
    • 1Benzothiophene
    • DTXCID9031276
    • 13730-27-3
    • Benzothiophene-5-D
    • SY246286
    • EN300-36787
    • 95-15-8
    • MFCD31699976
    • THIANAPHTHENE [MI]
    • CHEMBL87112
    • AKOS005258172
    • Thianaftene
    • SCHEMBL7023
    • BIDD:GT0845
    • 073790YQ2G
    • C8H6S
    • GEO-00284
    • PS-5775
    • Q419709
    • Thianaphthene, 98%
    • DTXSID2052736
    • Z370711590
    • 2,3Benzothiophene
    • MDL: MFCD00005864
    • インチ: 1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
    • InChIKey: FCEHBMOGCRZNNI-UHFFFAOYSA-N
    • ほほえんだ: S1C2C(=CC=CC=2)C=C1
    • BRN: 80580

計算された属性

  • せいみつぶんしりょう: 134.01900
  • どういたいしつりょう: 134.019021
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積(TPSA): 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • ぶんしりょう: 134.20
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 28.2

じっけんとくせい

  • 色と性状: はくしょくよくめんけっしょう
  • 密度みつど: 1.149 g/mL at 25 °C(lit.)
  • ゆうかいてん: 30-33 °C (lit.)
  • ふってん: 221-222 °C(lit.)
  • フラッシュポイント: 華氏温度:230°f
    摂氏度:110°c
  • 屈折率: 1.6332 (estimate)
  • ようかいど: 0.13g/l
  • すいようせい: 不溶性
  • PSA: 28.24000
  • LogP: 2.90130
  • マーカー: 9303
  • ようかいせい: エタノール、エーテル、アセトン、一般的な有機溶媒に溶けやすく、水には溶けない。それは濃硫酸に溶けてチェリーレッドになり、加熱すると消えます。
  • じょうきあつ: 0.24 mmHg

Thianaftene セキュリティ情報

  • 記号: GHS07 GHS09
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H411
  • 警告文: P273
  • 危険物輸送番号:UN3077
  • WGKドイツ:3
  • 危険カテゴリコード: 22-51/53
  • セキュリティの説明: S22; S24/25; S36; S26
  • 危険物標識: Xn
  • 危険レベル:9
  • リスク用語:R22
  • 包装グループ:III
  • TSCA:Yes
  • ちょぞうじょうけん:Inert atmosphere,Room Temperature
  • 包装等級:III

Thianaftene 税関データ

  • 税関コード:29349990
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Thianaftene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12328-100g
Benzo[b]thiophene, 98+%
95-15-8 98+%
100g
¥3743.00 2023-03-01
Life Chemicals
F0001-2267-0.5g
Thianaftene
95-15-8 95%+
0.5g
$19.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B83840-5g
Thianaphthene
95-15-8 98%
5g
¥29.0 2022-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047208-25g
Benzo[b]thiophene
95-15-8 98%
25g
¥84.00 2024-04-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004447-5g
Thianaphthene
95-15-8 ≥98%
5g
¥28.00 2024-07-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004447-10g
Thianaphthene
95-15-8 ≥98%
10g
¥34.00 2024-07-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12328-5g
Benzo[b]thiophene, 98+%
95-15-8 98+%
5g
¥508.00 2023-03-01
BAI LING WEI Technology Co., Ltd.
193382-100G
Thianaphthene, 98%
95-15-8 98%
100G
¥ 623 2022-04-26
Ambeed
A303896-25g
Thianaphthene
95-15-8 98%
25g
$19.0 2025-02-28
Ambeed
A303896-500g
Thianaphthene
95-15-8 98%
500g
$309.0 2025-02-28

Thianaftene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ;  1 h, 1 atm, 100 °C
リファレンス
Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts
Mitsudome, Takato; Takahashi, Yusuke; Mizugaki, Tomoo; Jitsukawa, Koichiro; Kaneda, Kiyotomi, Angewandte Chemie, 2014, 53(32), 8348-8351

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Palladium chloride Solvents: Water ;  2 min, rt
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ;  rt; rt
リファレンス
Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water
Bhattacharjya, Anish; Klumphu, Piyatida; Lipshutz, Bruce H., Organic Letters, 2015, 17(5), 1122-1125

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  1 h, 130 °C
リファレンス
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes
Masuya, Yoshihiro; Tobisu, Mamoru; Chatani, Naoto, Organic Letters, 2016, 18(17), 4312-4315

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Nickel Solvents: Methanol ,  Water ;  5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C
リファレンス
A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen
Leonard, David K. ; Ryabchuk, Pavel ; Anwar, Muhammad ; Dastgir, Sarim ; Junge, Kathrin ; et al, ChemSusChem, 2022, 15(5),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  26 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible Light
Gao, Li; Chang, Bin; Qiu, Wenzhao; Wang, Lele; Fu, Xianzhi; et al, Advanced Synthesis & Catalysis, 2016, 358(8), 1202-1207

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene](tricyclo[3.3.1.13,… Solvents: Toluene ;  16 h, 120 °C
リファレンス
Gold(I)-Catalyzed Protodecarboxylation of (Hetero)Aromatic Carboxylic Acids
Dupuy, Stephanie; Nolan, Steven P., Chemistry - A European Journal, 2013, 19(42), 14034-14038

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Photolysis of β-[o-(methylthio)phenyl]vinyl bromides. A versatile synthesis of benzo[b]thiophenes
Kitamura, Tsugio; Kobayashi, Shinjiro; Taniguchi, Hiroshi, Chemistry Letters, 1988, (10), 1637-8

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Quinoline ,  Copper
リファレンス
Preparation of benzo[b]thiophenes from benzo[b]thiophene-2-carboxylic acids
, Japan, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium borohydride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ;  0.5 h, rt
リファレンス
Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms
Chelucci, Giorgio; Baldino, Salvatore; Ruiu, Andrea, Journal of Organic Chemistry, 2012, 77(21), 9921-9925

ごうせいかいろ 10

はんのうじょうけん
リファレンス
High-temperature organic synthesis. XXXI. Reaction of phenylthio radicals with acetylene, phenylacetylene, and propargyl alcohol
Sukhomazova, E. N.; Russavskaya, N. V.; Korchevin, N. A.; Deryagina, E. N.; Voronkov, M. G., Zhurnal Organicheskoi Khimii, 1989, 25(7), 1506-12

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium ,  Copper ,  Titania Solvents: Toluene ;  rt → 250 °C; 4 h, 0.5 MPa, 250 °C
リファレンス
A novel synthesis of benzo[b]thiophene
Liao, Zutai; Lv, Xuehao; Tao, Ming, Research on Chemical Intermediates, 2013, 39(9), 4021-4024

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ;  1 h, 90 °C
リファレンス
Gold-Catalyzed Proto- and Deuterodeboronation
Barker, Graeme; Webster, Stacey; Johnson, David G.; Curley, Rachel; Andrews, Matthew; et al, Journal of Organic Chemistry, 2015, 80(20), 9807-9816

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2511739-39-0 Solvents: Dimethyl sulfoxide ;  12 h, 1 atm, 80 °C
リファレンス
Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex
Jheng, Nai-Yuan; Ishizaka, Yusuke; Naganawa, Yuki ; Minami, Yasunori ; Sekiguchi, Akira; et al, ACS Catalysis, 2022, 12(4), 2320-2329

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide ,  Water Catalysts: Cobalt dibromide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates
Li, Ninglin; Xiong, Fuqiang; Gao, Ke, Journal of Organic Chemistry, 2021, 86(2), 1972-1979

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Ruthenium ,  Titania Solvents: 1,4-Dioxane ;  1 h, 1 atm, 100 °C
リファレンス
Catalyst for deoxidization of sulfoxide, and method for manufacturing sulfide using catalyst for deoxidization
, Japan, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Sodium borohydride Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Tetrahydrofuran ;  8 h, 65 °C
リファレンス
NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocycles
Chelucci, Giorgio; Figus, Susanna, Journal of Molecular Catalysis A: Chemical, 2014, 393, 191-209

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Chitosan Solvents: Methanol ,  Water ;  48 h, 30 bar, 120 °C
リファレンス
A Biomass-Derived Non-Noble Cobalt Catalyst for Selective Hydrodehalogenation of Alkyl and (Hetero)Aryl Halides
Sahoo, Basudev; Surkus, Annette-Enrica; Pohl, Marga-Martina; Radnik, Joerg; Schneider, Matthias; et al, Angewandte Chemie, 2017, 56(37), 11242-11247

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Dimethylformamide ,  Hexamethyldisilazane Catalysts: 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine ,  Cesium fluoride Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, rt
リファレンス
Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine
Shigeno, Masanori ; Fujii, Yuki; Kajima, Akihisa; Nozawa-Kumada, Kanako ; Kondo, Yoshinori, Organic Process Research & Development, 2019, 23(4), 443-451

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ;  10 h, 60 °C
リファレンス
Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditions
Deng, Jiazhu; Xue, Teng; Wu, Haihong; Wu, Peng, New Journal of Chemistry, 2022, 46(25), 12169-12176

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium Solvents: Cyclohexane ;  24 h, 130 °C
リファレンス
Fibrous-Silica Supported Palladium-Nanoparticles (KCC-1-PEI/Pd): A Sustainable Nanocatalyst for Decarbonylation Reactions
Kundu, Pintu K.; Dhiman, Mahak; Modak, Atanu; Chowdhury, Arindam; Polshettiwar, Vivek; et al, ChemPlusChem, 2016, 81(11), 1142-1146

Thianaftene Raw materials

Thianaftene Preparation Products

Thianaftene サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:95-15-8)Thianaphthene
注文番号:sfd22198
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:39
価格 ($):discuss personally

Thianaftene 関連文献

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-15-8)1-Benzothiophene
2448597
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:95-15-8)Thianaftene
A847764
清らかである:99%/99%
はかる:500g/1kg
価格 ($):278.0/473.0